Ethyl 3-chloro-5-nitropyridine-4-acetate

Description

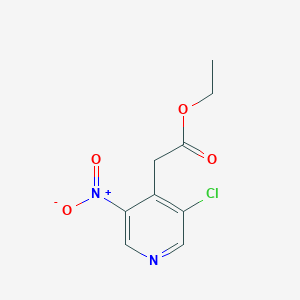

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHUCYTQFGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215625 | |

| Record name | 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-74-8 | |

| Record name | 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

Ethyl 3-chloro-5-nitropyridine-4-acetate has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable in developing new compounds.

Pharmaceutical Research

This compound is investigated for its potential as an intermediate in the synthesis of biologically active compounds, including:

- Anticancer Agents: Studies have shown that derivatives of this compound can selectively inhibit kinases involved in cancer progression, such as Aurora kinases.

- Antimicrobial Activity: Research indicates that related nitropyridines exhibit significant antimicrobial properties against various bacterial strains.

Material Science

The compound is also utilized in developing novel materials with specific electronic or optical properties, contributing to advancements in material science and engineering.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

Case Study 1: Antileprosy Activity

A study focusing on related nitropyridine derivatives demonstrated their efficacy against Mycobacterium leprae, showcasing potential for treating leprosy. Compounds were found to significantly reduce bacterial load in infected models.

Case Study 2: Inhibition Studies

In vitro studies revealed that this compound and its analogs can selectively inhibit various kinases critical for cell cycle regulation, suggesting its role in cancer therapy development.

Data Summary Table

| Property | Value/Description |

|---|---|

| Synthesis Method | Nitration, chlorination, acetylation |

| MIC against M. tuberculosis | 0.4 - 6.25 mg/L |

| GI50 in HCT116 Cells | ~2.30 μM |

| Neuroprotective Activity | Significant protection against oxidative stress |

| Kinase Inhibition | Selective inhibition of Aurora kinases |

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-nitropyridine-4-acetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can influence the compound's solubility and reactivity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Esters

a) Methyl (3-Chloro-5-Nitropyridin-4-yl)Acetate (CAS: 1186087-42-2)

- Molecular Formula : C₈H₇ClN₂O₄

- Molecular Weight : 230.6 g/mol

- Key Differences : The methyl ester group (vs. ethyl) reduces steric hindrance and slightly lowers hydrophobicity. This may enhance solubility in polar solvents but decrease metabolic stability compared to the ethyl analog.

- Applications : Used in similar synthetic pathways, though its smaller ester group may favor faster hydrolysis in aqueous conditions .

b) Ethyl 4-Chloro-6-Methoxy-5-Nitropyridine-3-Carboxylate

- Key Features : Substitutions include a methoxy group at position 6 and a chloro group at position 4.

- This derivative is prioritized in reactions requiring modulated electronic effects .

Nitro-Chloro Pyridine Derivatives Without Ester Groups

a) 2-Chloro-5-Nitropyridine (CAS: 4548-45-2)

- Molecular Formula : C₅H₃ClN₂O₂

- Key Differences : Lacks the ester group, making it less versatile in esterification or transesterification reactions. However, its simpler structure facilitates direct functionalization at position 4.

b) 6-Chloro-5-Nitronicotinic Acid (CAS: 7477-10-3)

Dichloro-Nitro Pyridine Esters

Ethyl 4,6-Dichloro-5-Nitronicotinate (CAS: 154012-15-4)

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Applications |

|---|---|---|---|---|

| Ethyl 3-Chloro-5-Nitropyridine-4-Acetate | 1363380-74-8 | C₉H₉ClN₂O₄ | 3-Cl, 5-NO₂, 4-COOEt | Pharmaceutical intermediates |

| Methyl (3-Chloro-5-Nitropyridin-4-yl)Acetate | 1186087-42-2 | C₈H₇ClN₂O₄ | 3-Cl, 5-NO₂, 4-COOMe | Solubility-driven synthesis |

| 2-Chloro-5-Nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 2-Cl, 5-NO₂ | Direct functionalization |

| Ethyl 4,6-Dichloro-5-Nitronicotinate | 154012-15-4 | C₈H₅Cl₂N₂O₄ | 4-Cl, 6-Cl, 5-NO₂, 3-COOEt | High-reactivity substitutions |

Research Findings and Trends

- Ester Group Influence : Ethyl esters generally offer better thermal stability than methyl analogs, as seen in the slower degradation of this compound under reflux conditions compared to its methyl counterpart .

- Electron-Withdrawing Effects : The nitro group at position 5 in all derivatives enhances electrophilic substitution rates at position 2 or 4, critical for constructing heterocyclic frameworks .

Biological Activity

Ethyl 3-chloro-5-nitropyridine-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by acylation. The process can include the following steps:

- Nitration : A pyridine derivative is treated with a nitrating agent to introduce the nitro group at the desired position.

- Chlorination : The introduction of chlorine can be achieved through electrophilic aromatic substitution.

- Acetylation : The final step involves reacting the chlorinated nitropyridine with acetic anhydride or acetyl chloride to yield this compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that compounds within this class can inhibit various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) for these compounds generally range from 0.4 to 6.25 mg/L, indicating potent activity against mycobacterial infections .

Cytotoxic Effects

Research indicates that this compound has cytotoxic effects on cancer cell lines. In assays conducted on human colon carcinoma cells (HCT116), the compound demonstrated significant antiproliferative activity with a GI50 value of approximately 2.30 μM . Such findings suggest its potential as a chemotherapeutic agent.

Neuroprotective Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease contexts .

Case Studies and Research Findings

- Antileprosy Activity : A study focused on related nitropyridine derivatives revealed their efficacy against Mycobacterium leprae, showcasing the potential for this compound in treating leprosy. Compounds were found to reduce bacterial load significantly in infected models .

- Inhibition Studies : In vitro studies have demonstrated that this compound and its analogs can selectively inhibit various kinases involved in cancer progression, notably Aurora kinases, which are critical in cell cycle regulation .

Data Summary Table

| Property | Value/Description |

|---|---|

| Synthesis Method | Nitration, chlorination, acetylation |

| MIC against M. tuberculosis | 0.4 - 6.25 mg/L |

| GI50 in HCT116 Cells | ~2.30 μM |

| Neuroprotective Activity | Significant protection against oxidative stress |

| Kinase Inhibition | Selective inhibition of Aurora kinases |

Preparation Methods

One-Pot Synthesis and Chlorination Method

A high-yielding, one-pot method for preparing 2-chloro-5-nitropyridine, which is structurally related and can be adapted for ethyl 3-chloro-5-nitropyridine-4-acetate, involves the following steps:

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Catalytic addition of nitromethane to 2-halogenated acrylate | Organic base catalyst (e.g., 1,8-diazabicyclo[5.4.0]undecene), 1-5% mass ratio | Organic base catalysis ensures complete addition |

| 2 | Lewis acid-catalyzed condensation with orthoformate triester | Lewis acid (2-10% mass), temperature 70-120 °C | Removal of by-product alcohol promotes reaction completion |

| 3 | Pyridine ring cyclization | Pyridine cyclization reagent, one-pot continuation | Efficient ring formation without diazotization or nitration |

| 4 | Chlorination of 2-hydroxy-5-nitropyridine intermediate | Phosphorus oxychloride and phosphorus pentachloride, 60 °C, 16 h | High selectivity chlorination, yield ~89.5%, purity 99.5% |

- Avoids hazardous diazotization and nitration steps.

- Uses cheap, readily available raw materials.

- High selectivity and yield with minimal by-products.

- Environmentally friendly with low wastewater generation.

Example reaction conditions for chlorination:

- 50 g 2-hydroxy-5-nitropyridine, 380 g phosphorus oxychloride, 110 g phosphorus pentachloride.

- Stirred at 60 °C for 16 hours.

- Work-up involves removal of excess reagents, aqueous quench, extraction with ethyl acetate, drying, and concentration.

This method can be adapted for the synthesis of this compound by incorporating the ethyl acetate substituent in the starting acrylate or via subsequent esterification steps.

Stepwise Functionalization via Substituted Pyridine Precursors

Another approach involves preparing substituted nitropyridine derivatives through multi-step transformations starting from picolinic acid derivatives:

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-chloro-2-aminopyridine | Picolinic acid hydrochloride → thionyl chloride → 4-chloropicolinic acid → 2-amino-4-chloropyridine | Industrial-friendly process |

| 2 | Formation of 2,4-dihydroxy-5-carbethoxypyridine | Diethyl 3-oxopentanedioate + triethyl orthoformate + acetic anhydride + concentrated ammonia | Yields hydroxylated carbethoxy pyridine intermediate |

| 3 | Nitration of hydroxyl compound | Standard nitration protocols (e.g., Kogl et al.) | Introduces nitro group at 5-position |

| 4 | Chlorination to dichloronitropyridine | Phosphorus oxychloride + phase transfer catalyst (benzyltriethyl ammonium chloride) in acetonitrile | Forms 2,4-dichloro-3-nitropyridine |

| 5 | Substitution with acetate group | Cesium acetate in N,N-dimethylformamide at 80 °C | Introduces acetate at 4-position |

This process yields nitropyridine derivatives with high purity and is suitable for industrial scale due to the use of stable reagents and fewer steps.

Comparison of Methods

| Feature | One-Pot Method (Section 3.1) | Stepwise Functionalization (Section 3.2) |

|---|---|---|

| Number of steps | Fewer (one-pot cyclization + chlorination) | Multiple discrete steps |

| Reagent complexity | Uses organic base, Lewis acid, phosphorus chlorides | Uses thionyl chloride, acetic anhydride, phase transfer catalyst |

| Yield | High (~89.5% for chlorination step) | Moderate to high, depending on step optimization |

| Selectivity | High chlorination selectivity | Good but requires careful control |

| Environmental impact | Green, low wastewater | Conventional, some hazardous reagents |

| Industrial applicability | High | High, but more complex |

Summary Table of Key Reaction Conditions

| Step | Reagents | Catalyst | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Addition of nitromethane to 2-halogenated acrylate | Nitromethane, 2-halogenated acrylate | Organic base (1-5%) | Ambient to 70 | Hours | High | One-pot start |

| Condensation with orthoformate triester | Triethyl orthoformate | Lewis acid (2-10%) | 70-120 | Hours | High | Removes alcohol by-product |

| Pyridine cyclization | Cyclization reagent | - | - | - | High | One-pot continuation |

| Chlorination | Phosphorus oxychloride, phosphorus pentachloride | - | 60 | 16 h | 89.5 | High purity product |

| Nitration (alternative route) | Nitrating agent | - | Controlled | Controlled | Moderate to high | Established method |

| Substitution with acetate | Cesium acetate | Phase transfer catalyst | 80 | Hours | High | Introduces acetate group |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (e.g., GraphPad Prism). Assess significance via ANOVA with Tukey’s post hoc test. For high-throughput screens, apply Z’-factor validation to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.